(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
Brand Name:
Vulcanchem
CAS No.:
134746-11-5
VCID:
VC21220771
InChI:
InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17?
SMILES:
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O
Molecular Formula:
C17H13NO
Molecular Weight:
247.29 g/mol
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
CAS No.: 134746-11-5
Cat. No.: VC21220771
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134746-11-5 |
|---|---|
| Molecular Formula | C17H13NO |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
| Standard InChI | InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |
| Standard InChI Key | DLUVDUDDNZLZCS-KDFWHVBTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator